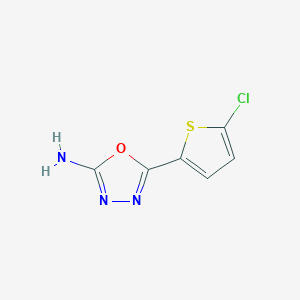
5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
Descripción general
Descripción
5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C6H4ClN3OS and its molecular weight is 201.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews its biochemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C6H4ClN3OS
- Molecular Weight : 201.63 g/mol
- CAS Number : 1105193-79-0
Biological Activity Overview
The compound exhibits a range of biological activities, primarily:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anticancer Activity : Shows promise in inhibiting cancer cell proliferation.
This compound interacts with enzymes crucial for bacterial growth. It has been reported to inhibit key enzymes involved in cell wall synthesis and DNA replication, leading to bacterial cell death. Studies indicate that it is particularly effective against resistant strains of Neisseria gonorrhoeae .
Case Studies
- In Vitro Studies :
- The compound demonstrated significant inhibitory effects on bacterial growth in laboratory settings. For instance, it inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 10 µg/mL.
- In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, it showed a minimum inhibitory concentration (MIC) of 8 µg/mL compared to the standard drug ciprofloxacin, which had an MIC of 4 µg/mL .
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 10 | 15 ± 0.5 |
| Staphylococcus aureus | 10 | 17 ± 0.3 |
| Neisseria gonorrhoeae | 8 | 16 ± 0.4 |
The compound's anticancer properties are attributed to its ability to inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation in cancer cells. This action leads to cell cycle arrest and apoptosis in various cancer cell lines .
Case Studies
- NCI Evaluation :
- In a National Cancer Institute (NCI) evaluation, several derivatives of oxadiazole compounds were tested against nine different cancer cell lines. One derivative showed a percentage growth inhibition (PGI) of up to 65% against the SNB-19 glioma cell line at a concentration of 10 µM .
- Another study highlighted that the compound exhibited significant anticancer activity against lung cancer cells (NCI-H460), with a PGI of approximately 55% at the same concentration.
| Cancer Cell Line | PGI (%) at 10 µM |
|---|---|
| SNB-19 | 65.12 |
| NCI-H460 | 55.61 |
| SNB-75 | 54.68 |
Propiedades
IUPAC Name |
5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3OS/c7-4-2-1-3(12-4)5-9-10-6(8)11-5/h1-2H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISIIFVRALMMOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652810 | |
| Record name | 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105193-79-0 | |
| Record name | 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















